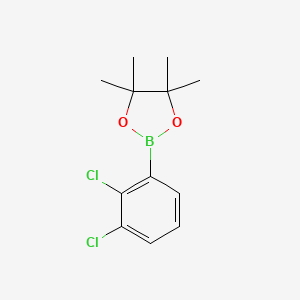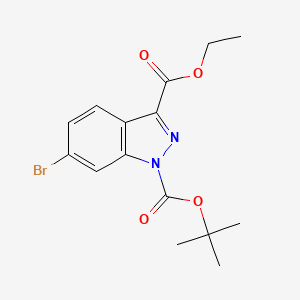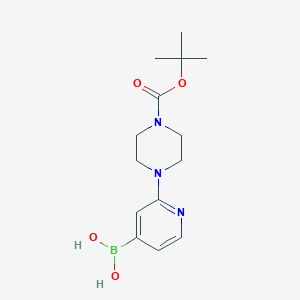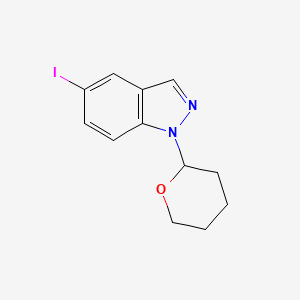
5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrazole derivatives, such as the one you mentioned, are known to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, such as 5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile, have been investigated for their potential as corrosion inhibitors. Research shows that certain pyrazole compounds can significantly inhibit the corrosion of metals in acidic environments. These inhibitors work by forming a protective layer on the metal surface, effectively reducing the rate of corrosion. The effectiveness of these compounds as corrosion inhibitors is often assessed through various techniques, including gravimetric analysis, electrochemical studies, and surface analysis methods like scanning electron microscopy (SEM) and energy dispersion X-ray spectroscopy (EDX) (Yadav et al., 2016). Similar studies have explored the adsorption properties and efficiency of pyrazole derivatives in protecting steel surfaces in corrosive HCl solutions, indicating their potential in industrial applications to prevent material degradation (Abdel Hameed et al., 2020).
Antimicrobial Activity
Pyrazole derivatives are also known for their antimicrobial properties. The synthesis of novel Schiff bases using pyrazole derivatives has been shown to produce compounds with significant antimicrobial activity. These activities are assessed against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents. The structural characteristics of these compounds, such as the presence of the pyrazole core and additional functional groups, contribute to their bioactivity, offering a promising avenue for the design of new therapeutic agents (Puthran et al., 2019).
Spectral and Electronic Properties
Research on pyrazole derivatives extends into the exploration of their electronic and spectral properties. The interaction of these compounds with other molecules, such as fullerenes, has been studied to understand their electronic behavior and potential applications in materials science. For instance, studies on fluoropyrazolecarbonitrile derivatives reveal insights into their electronic spectra, active sites, and reactivity, which can be crucial for applications in optoelectronics and molecular electronics (Biointerface Research in Applied Chemistry, 2022).
Green Chemistry and Catalysis
The synthesis of pyrazole derivatives can also be achieved through green chemistry approaches, utilizing environmentally friendly catalysts and conditions. Ionic liquids, for example, have been employed as catalysts in the synthesis of pyrazole derivatives, showcasing a move towards more sustainable and efficient chemical processes. These methods not only offer high yields and shorter reaction times but also align with the principles of green chemistry by minimizing hazardous waste and energy consumption (Nikalje et al., 2016).
Anticancer Research
Furthermore, pyrazole derivatives have been synthesized and evaluated for their potential anticancer properties. Multicomponent reactions facilitated by ionic liquids have led to the creation of novel pyrazole scaffolds, some of which show promising activity against various cancer cell lines. These studies not only contribute to the understanding of the anticancer mechanisms of pyrazole compounds but also open up new avenues for the development of anticancer therapies (Nimbalkar et al., 2017).
Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary greatly depending on their specific structure and the biological target they interact with . Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action of “5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile”.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-(2-bromo-5-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-2-3-9(12)10(4-7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHVFUROQDSKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)





![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)

